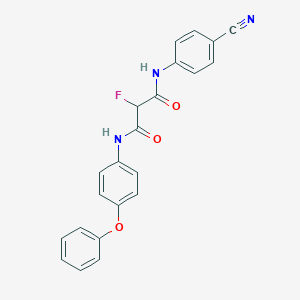

N-(4-cyanophenyl)-2-fluoro-N'-(4-phenoxyphenyl)propanediamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the amide groups, phenyl rings, and the cyanide group would all contribute to the overall shape and properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide groups could make it more soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Fluorescent Chemosensors

Research on related compounds has demonstrated their utility in developing fluorescent chemosensors. These chemosensors are designed to detect a variety of analytes, including metal ions, anions, and neutral molecules, with high selectivity and sensitivity. The development of such chemosensors is critical for environmental monitoring, biomedical applications, and the chemical industry. The use of related compounds in fluorescent chemosensors highlights the potential for N-(4-cyanophenyl)-2-fluoro-N'-(4-phenoxyphenyl)propanediamide to be applied in similar contexts, especially where specific detection and measurement of chemical substances are required (Roy, 2021).

Toxicity and Safety of Fluorophores

Another area of research focuses on the toxicity and safety of fluorophores, which are compounds that can fluoresce and are used in molecular imaging. This research is particularly relevant for compounds used in medical diagnostics and research, where safety and low toxicity are paramount. The study of fluorophore toxicity, including compounds structurally related to N-(4-cyanophenyl)-2-fluoro-N'-(4-phenoxyphenyl)propanediamide, could inform safe usage levels and handling practices for these compounds when applied in biomedical imaging and diagnostics (Alford et al., 2009).

Radiative Decay Engineering

Research into radiative decay engineering (RDE) represents a cutting-edge application of chemical compounds in modifying the emission of fluorophores or chromophores. This involves either increasing or decreasing their radiative decay rates to enhance fluorescence characteristics for various applications, including medical testing and biotechnology. The involvement of related compounds in RDE suggests potential applications for N-(4-cyanophenyl)-2-fluoro-N'-(4-phenoxyphenyl)propanediamide in developing advanced fluorescence-based technologies and methodologies (Lakowicz, 2001).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-cyanophenyl)-2-fluoro-N'-(4-phenoxyphenyl)propanediamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FN3O3/c23-20(21(27)25-16-8-6-15(14-24)7-9-16)22(28)26-17-10-12-19(13-11-17)29-18-4-2-1-3-5-18/h1-13,20H,(H,25,27)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCZGAOOYAWRNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(C(=O)NC3=CC=C(C=C3)C#N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-cyanophenyl)-2-fluoro-N'-(4-phenoxyphenyl)propanediamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2858789.png)

![3-cyclopentyl-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2858794.png)

![1,2-Diazaspiro[4.6]undecan-3-one](/img/structure/B2858797.png)

![N-([1,1'-biphenyl]-2-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide](/img/structure/B2858799.png)

![5-((2-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858802.png)

![N-(3,4-dimethoxyphenethyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2858809.png)